Cas no 1476799-74-2 (2-{(tert-butoxy)carbonylamino}pyrazolo1,5-apyridine-3-carboxylic acid)

2-{(tert-Butoxy)carbonylamino}pyrazolo[1,5-a]pyridine-3-carboxylic acid is a versatile intermediate in organic synthesis, particularly valuable for the construction of complex heterocyclic compounds. Its tert-butoxycarbonyl (Boc) protecting group ensures stability under a range of reaction conditions while allowing selective deprotection when required. The pyrazolo[1,5-a]pyridine core offers a rigid scaffold, facilitating applications in medicinal chemistry and materials science. The carboxylic acid functionality provides a handle for further derivatization, enabling coupling reactions or conversion to other functional groups. This compound is particularly useful in the synthesis of bioactive molecules, where its structural features contribute to precise molecular design and controlled reactivity.
2-{(tert-butoxy)carbonylamino}pyrazolo1,5-apyridine-3-carboxylic acid structure
1476799-74-2 structure
Product Name:2-{(tert-butoxy)carbonylamino}pyrazolo1,5-apyridine-3-carboxylic acid
CAS No:1476799-74-2
MF:C13H15N3O4
MW:277.275902986526
CID:5564210
PubChem ID:134858884
Update Time:2025-05-20

2-{(tert-butoxy)carbonylamino}pyrazolo1,5-apyridine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(tert-butoxycarbonylamino)pyrazolo[1,5-a]pyridine-3-carboxylic acid
    • 2-{(tert-butoxy)carbonylamino}pyrazolo1,5-apyridine-3-carboxylic acid
    • Inchi: 1S/C13H15N3O4/c1-13(2,3)20-12(19)14-10-9(11(17)18)8-6-4-5-7-16(8)15-10/h4-7H,1-3H3,(H,17,18)(H,14,15,19)
    • InChI Key: LJEIWHDSAVOTJX-UHFFFAOYSA-N
    • SMILES: C12=C(C(O)=O)C(NC(OC(C)(C)C)=O)=NN1C=CC=C2

2-{(tert-butoxy)carbonylamino}pyrazolo1,5-apyridine-3-carboxylic acid Pricemore >>

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Additional information on 2-{(tert-butoxy)carbonylamino}pyrazolo1,5-apyridine-3-carboxylic acid

2-{(tert-butoxy)carbonylamino}pyrazolo[1,5-a]pyridine-3-carboxylic Acid: A Comprehensive Overview

The compound with CAS No. 1476799-74-2, known as 2-{(tert-butoxy)carbonylamino}pyrazolo[1,5-a]pyridine-3-carboxylic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyrazolo[1,5-a]pyridine core with a tert-butoxycarbonylamino group and a carboxylic acid moiety. The combination of these functional groups endows the molecule with intriguing chemical and biological properties, making it a subject of extensive research.

Pyrazolo[1,5-a]pyridine is a heterocyclic aromatic system that has been extensively studied due to its potential as a scaffold for drug discovery. The tert-butoxycarbonylamino group attached to the pyrazolo[1,5-a]pyridine ring introduces additional complexity to the molecule, enhancing its ability to interact with biological targets. This group is particularly notable for its role in modulating the physicochemical properties of the compound, such as solubility and stability. The carboxylic acid moiety further contributes to the molecule's versatility, enabling it to participate in various biochemical reactions and interactions.

Recent studies have highlighted the potential of 2-{(tert-butoxy)carbonylamino}pyrazolo[1,5-a]pyridine-3-carboxylic acid as a lead compound in the development of novel therapeutic agents. Researchers have explored its activity against various biological targets, including enzymes, receptors, and other proteins implicated in diseases such as cancer and neurodegenerative disorders. For instance, investigations into its inhibitory effects on kinases have revealed promising results, suggesting its potential role in anticancer drug design.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Key steps include the formation of the pyrazolo[1,5-a]pyridine core through cyclization reactions and the subsequent introduction of the tert-butoxycarbonylamino and carboxylic acid groups. These steps are critical not only for constructing the molecule but also for fine-tuning its properties to suit specific applications.

From an analytical standpoint, 2-{(tert-butoxy)carbonylamino}pyrazolo[1,5-a]pyridine-3-carboxylic acid has been thoroughly characterized using advanced techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These analyses have provided valuable insights into its molecular structure, conformational flexibility, and stereochemistry. Such detailed structural information is essential for understanding how the molecule interacts with biological systems at the molecular level.

One of the most exciting aspects of this compound is its potential for further modification and optimization. By altering substituents on the pyrazolo[1,5-a]pyridine ring or modifying the tert-butoxycarbonylamino group, researchers can explore a wide range of structural analogs with varying biological activities. This approach has already led to the discovery of several derivatives that exhibit enhanced potency or selectivity against specific targets.

In conclusion, 2-{(tert-butoxy)carbonylamino}pyrazolo[1,5-a]pyridine-3-carboxylic acid represents a compelling example of how advanced synthetic chemistry and molecular design can lead to innovative compounds with significant therapeutic potential. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in drug discovery and development.

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